REACTION_CXSMILES
|
Cl[C:2]1C2C(=CC=CC=2)C=CC=1.[CH:12]1[C:21]2[C:22]3[CH:31]=[CH:30][C:29]4C(OC(=O)[C:27]5[C:28]=4[C:23]=3[C:24](=[CH:25][CH:26]=5)[C:19]3[C:20]=2[C:15]2[C:16](C(OC(=O)[C:14]=2[CH:13]=1)=O)=[CH:17][CH:18]=3)=O.[C:42]1([NH2:49])[CH:47]=[CH:46][CH:45]=[CH:44][C:43]=1[NH2:48].[OH-].[Na+]>CO.O>[CH:25]1[C:24]2=[C:23]3[C:22]([C:21]4[C:20]5[C:15](=[CH:16][CH:17]=[CH:18][C:19]2=5)[CH:14]=[CH:13][CH:12]=4)=[CH:31][CH:30]=[CH:29][C:28]3=[CH:27][CH:26]=1.[N:48]1[C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][C:42]=2[NH:49][CH:2]=1 |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
raw materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a pitched blade turbine agitator
|
Type
|
CUSTOM
|
Details
|
the reactor was purged with nitrogen gas
|
Type
|
TEMPERATURE
|
Details
|
the reactor contents were heated
|
Type
|
TEMPERATURE
|
Details
|
by raising the temperature of the jacket in about one hour to the desired
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reaction temperature of 240° to 245° C
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
equipped with an agitator
|
Type
|
WASH
|
Details
|
washed twice
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
WASH
|
Details
|
The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example
|
Type
|
CUSTOM
|
Details
|
remove acidic impurities
|
Type
|
WASH
|
Details
|
Each alkaline methanol wash
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
WASH
|
Details
|
The pigment cake was then reslurry washed four times with methanol (66 parts of methanol
|
Type
|
WASH
|
Details
|
each wash) and
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dryer at 65° C.
|
Type
|
WAIT
|
Details
|
full vacuum for 16 hours
|
Duration
|
16 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45.N4=CNC5=C4C=CC=C5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |